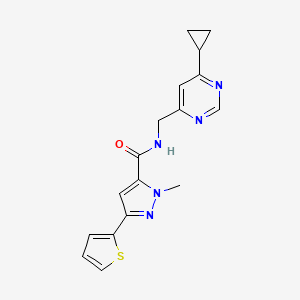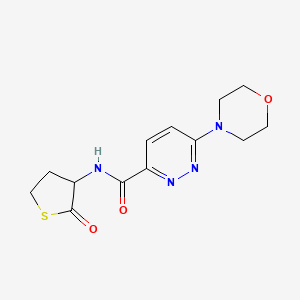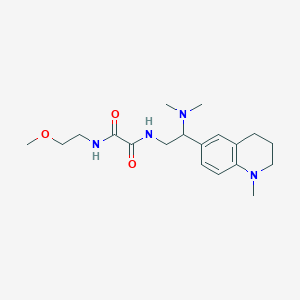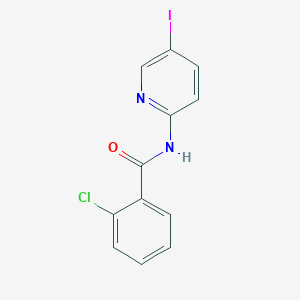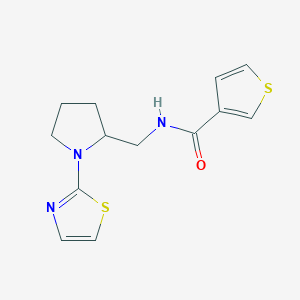
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 by researchers at the University of Dundee and has since been studied for its potential therapeutic applications.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with a variety of targets, including cox-2 .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
For instance, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
For instance, some compounds characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety have shown selective COX-2 inhibitory activity .
Action Environment
It is known that the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its stereochemistry, which in turn can be affected by environmental factors such as pH and temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide is its high potency and selectivity for IKKβ. This makes it a useful tool for studying the NF-κB signaling pathway and its role in various diseases. However, one limitation of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide is not suitable for use in human subjects due to its potential toxicity and lack of safety data.
Orientations Futures
There are several potential future directions for research on N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide. One area of interest is its potential use in cancer therapy, as the NF-κB pathway has been implicated in cancer cell survival and proliferation. Additionally, N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide may have potential applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the therapeutic potential of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide and to develop safe and effective treatments based on this compound.
Méthodes De Synthèse
The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide involves several steps, including the reaction of thiazole-2-carboxylic acid with pyrrolidine and subsequent reactions with other reagents to form the final product. The synthesis process has been well-documented in scientific literature and has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of several enzymes, including IKKβ, which is involved in the regulation of the NF-κB signaling pathway. This pathway plays a crucial role in inflammation and immune response, and dysregulation of this pathway has been implicated in several diseases.
Propriétés
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c17-12(10-3-6-18-9-10)15-8-11-2-1-5-16(11)13-14-4-7-19-13/h3-4,6-7,9,11H,1-2,5,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGWQXFNUYKYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

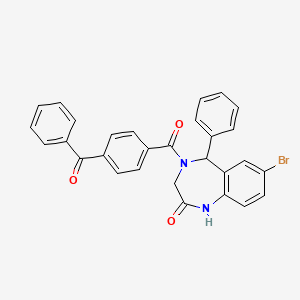
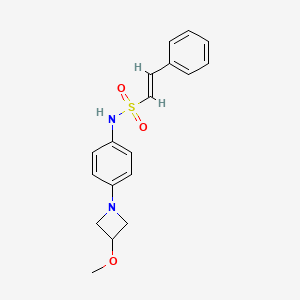
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2908726.png)
![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide](/img/structure/B2908727.png)
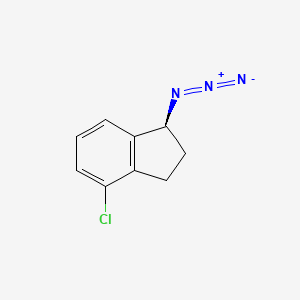

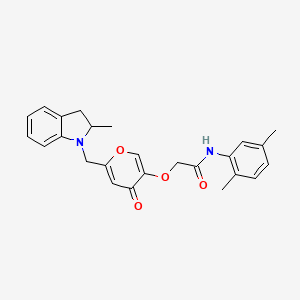
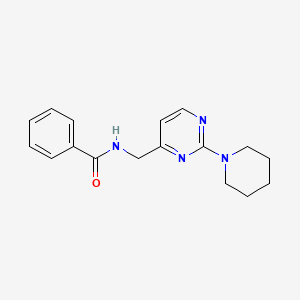
![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2908733.png)
